molecular formula C18H20N2O2S B5650515 2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide

2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No.: B5650515
M. Wt: 328.4 g/mol
InChI Key: VRKYJHUJIUMHAL-UHFFFAOYSA-N
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Description

2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfanyl group and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide typically involves the reaction of 2-methylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-methylthiophenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and acetamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide
  • 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide
  • 2-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the aniline ring and the presence of both sulfanyl and acetamide groups

Properties

IUPAC Name

2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-7-9-15(10-8-13)19-17(21)11-23-12-18(22)20-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKYJHUJIUMHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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